Diglyme

Catalog No.
S598525
CAS No.
111-96-6
M.F
C6H14O3
C6H14O3
(CH3OCH2CH2)2O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diglyme

CAS Number

111-96-6

Product Name

Diglyme

IUPAC Name

1-methoxy-2-(2-methoxyethoxy)ethane

Molecular Formula

C6H14O3
C6H14O3
(CH3OCH2CH2)2O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3

InChI Key

SBZXBUIDTXKZTM-UHFFFAOYSA-N

SMILES

COCCOCCOC

Solubility

Miscible (NTP, 1992)
Miscible with alcohol, ether, hydrocarbon solvents
Soluble in benzene
In water, miscible
Solubility in water: miscible

Synonyms

1,1’-Oxybis[2-methoxyethane]; Bis(2-methoxyethyl)Ether; 1,5-Dimethoxy-3-oxapentane; 1-(2-Methoxyethoxy)-2-methoxyethane; 2,5,8-Trioxanonane; Dimethyl Carbitol; Dimethyl Digol; Glyme 2; Glyme 3; Hisolve MDM; NSC 59726

Canonical SMILES

COCCOCCOC

Electrolyte and Battery Research:

  • Solvent: Diglyme exhibits high ionic conductivity and excellent solvation capabilities for various electrolytes, making it a valuable solvent in research on lithium-ion batteries and other electrochemical devices.
  • Electrolyte Additive: Diglyme can be used as an additive to electrolytes to improve their performance characteristics, such as stability, conductivity, and cyclability.

Catalysis:

  • Reaction Medium: Diglyme is a polar aprotic solvent, meaning it doesn't donate or accept protons readily. This property makes it suitable for various catalytic reactions where a non-reactive environment is desired.
  • Ligand Design: Diglyme can be used as a building block in the design of ligands for metal catalysts, modifying their selectivity and activity.

Material Science:

  • Polymer Synthesis: Diglyme can be used as a solvent or co-solvent in the synthesis of various polymers, including polyesters and polyethers.
  • Electrolyte for Polymer Electrolytes: Diglyme-based electrolytes are being explored for their potential use in solid-state polymer electrolytes, which offer advantages in safety and performance compared to traditional liquid electrolytes.

Other Applications:

  • Extraction and Separation: Diglyme's solvating properties make it useful for extracting and separating various materials, such as rare earth elements and organic compounds.
  • Lubricant and Heat Transfer Fluid: Diglyme's high boiling point and low viscosity make it a suitable lubricant for high-temperature applications and a heat transfer fluid in research setups.

Diglyme, scientifically known as bis(2-methoxyethyl) ether, is an organic compound with the chemical formula C6H14O3C_6H_{14}O_3. It is characterized as a colorless liquid with a faint ether-like odor and is miscible with both water and organic solvents. Diglyme is recognized for its high boiling point and is often utilized as a solvent in various

The biological activity of diglyme has been the subject of various studies, particularly concerning its potential reproductive toxicity. It is metabolized primarily into 2-methoxyacetic acid, which has been associated with adverse effects on reproductive health. In animal studies, exposure to diglyme has resulted in morphological changes in sperm and alterations in hematopoietic systems, indicating significant biological impacts at certain concentrations . Additionally, teratogenic effects have been observed in various animal models, highlighting the compound's potential risks during pregnancy .

Diglyme can be synthesized through the reaction of dimethyl ether with ethylene oxide in the presence of an acid catalyst. This method allows for the formation of diglyme from readily available precursors while ensuring high yields. The process typically involves heating the reactants under controlled conditions to facilitate the etherification reaction .

Diglyme's applications are vast due to its unique properties:

  • Solvent: Commonly used in organic synthesis and as a solvent for organometallic reactions.
  • Chelating Agent: Functions effectively in coordinating alkali metals, enhancing reaction kinetics.
  • Industrial Use: Employed in the production of polymers and other chemical intermediates.
  • Laboratory Research: Utilized in various analytical techniques due to its ability to dissolve a wide range of substances .

Research into the interactions of diglyme with other chemicals has revealed that it can undergo decomposition under specific conditions, particularly when exposed to high temperatures or reactive metals. This decomposition can lead to hazardous situations, including violent reactions with hydrides or other strong reducing agents. Furthermore, studies have shown that diglyme can form unstable peroxides upon oxidation, posing additional safety risks .

Several compounds share structural similarities with diglyme, primarily within the class of dialkyl ethers. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Diethylene Glycol Dimethyl EtherC6H14O3C_6H_{14}O_3Similar structure; used as a solvent; potential toxicity.
Dimethyl CarbitolC6H14O3C_6H_{14}O_3Used in pharmaceuticals; less toxic than diglyme.
Ethylene Glycol Dimethyl EtherC6H14O3C_6H_{14}O_3Common solvent; lower boiling point compared to diglyme.
Methyl DiglymeC6H14O3C_6H_{14}O_3Often used in similar applications; slightly different properties.

While these compounds share similar functionalities as solvents and etheric structures, diglyme is unique due to its specific boiling point, miscibility characteristics, and significant biological activity related to reproductive toxicity. Its stability under various conditions also sets it apart from some of its counterparts .

Physical Description

Diethylene glycol dimethyl ether is a colorless watery liquid with a pleasant odor. Floats and mixes with water. (USCG, 1999)
Liquid
Clear liquid with a pleasant odor; [CAMEO]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

134.094294304 g/mol

Monoisotopic Mass

134.094294304 g/mol

Boiling Point

321 to 324 °F at 760 mmHg ; 241 °F at 200 mmHg; 167 °F at 35 mmHg; 68 °F at 3 mmHg (NTP, 1992)
boiling point equals 321 to 324 °F
162 °C at 760 mm Hg; 116 °C at 200 mm Hg; 75 °C at 35 mm Hg; 20 dg C at 3 mm Hg
162 °C

Flash Point

153 to 158 °F (NTP, 1992)
Flash point equals 153 to 158 °F
153 °F (67 °C) (CLOSED CUP)
51 °C c.c.

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.6

Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float
Sp gr: 0.9451 at 20 °C/20 °C
Relative density (water = 1): 0.95

LogP

-0.36 (LogP)
log Kow = -0.36
-0.36

Odor

Mild odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-90 °F (NTP, 1992)
-68 °C

UNII

M4BH3X0MVZ

Related CAS

248243-66-5

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

2.96 [mmHg]
Vapor pressure, kPa at 20 °C: 0.33

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

111-96-6

Absorption Distribution and Excretion

The major route of elimination is through the urine. Ninety-six hours after oral application of 6.84 mg diglyme/kg body weight to male Sprague-Dawley rats, 90% of the dose was excreted via urine, 3.6% as carbon dioxide, and 2.9% in the feces. Only 1.7% of the dose remained in the carcass.
Although the main metabolite in rat urine is 2-methoxyethoxyacetic acid, numerous studies indicate that 2-methoxyacetic acid is the metabolite responsible for the toxicity of diglyme for the male reproductive organs. 2-methoxyacetic acid was transferred to the fetus and found as the sole metabolite in the fetus (no parent compound was detected in the fetus either) after dosing diglyme to mice at day 11 or 12 of pregnancy. The highest levels for the average embryo (whole embryos analysed) were detected at 6 hr after dosing. Significantly lower amounts were detected in blood taken from the dam at that time point.
... The skin absorption rates of a group of glycol ethers /were evaluated/ in vitro ... using the Franz cell method with human skin. ... A permeation profile was obtained and steady state, lag time and permeation constant flux was calculated for ... ethylene glycol diethyl ether (EGDEE) and diethylene glycol dimethyl ether (DEGDME). ... solvents were tested in their pure form and with 70% acetone. ... For all solvents tested the lag time was less than 2 hr, and for the majority of them was about 60 min ... Flux at steady state ranged between 0.017 +/- 0.005 and 3.435 +/- 1.897 mg/cm(2)/hr and permeation rate was from 0.0192 to 1.02 x 10(-3) cm/hr ...

Metabolism Metabolites

The effect of enzyme induction on the metabolism of bis(2-methoxyethyl)ether (diglyme) was studied in rats. Male Sprague-Dawley rats were administered 5.1 mmol/kg diglyme or 0.1% phenobarbital in their drinking water for 22 days. Other rats were pretreated with 5.1 mmol/kg diglyme or 0.1% phenobarbital administered in their drinking water for 22 days, and then given a single oral dose of 5.1 mmol/kg (14)C labeled diglyme. Urine samples were collected at 6 to 96 hours post dosing and analyzed for diglyme metabolites. Phenobarbital and diglyme caused significant decreases in hexobarbital sleeping time, phenobarbital showing the greater effect. Pretreatment with phenobarbital or diglyme did not significantly affect cumulative excretion of (14)C activity. Cumulative excretion of methoxyacetic acid, a minor metabolite, was significantly increased by both phenobarbital and diglyme, phenobarbital showing the greater effect. /It was concluded/ that pretreating rats with diglyme or phenobarbital increases the extent of cleavage of the ether bond in diglyme, forming 2-methoxyethanol, a precursor of methoxyacetic acid, a putative reproductive toxicant.
The testicular toxicity of bis(2-methoxyethyl)ether (diglyme) was studied in rats. Male Sprague-Dawley-rats were given 0.051, or 5.1 mmol/kg (14)C labeled diglyme orally. Approximately 86 to 90% of each dose was excreted in the urine over 96 hours. Less than 5% of the doses was excreted in the feces. Only trace amounts of radiolabel were found in the expired air as volatile organic compounds. The principal urinary metabolites were (2-methoxyethoxy)acetic acid and methoxyacetic acid which accounted for around 70 and 6% of the doses, respectively. Smaller amounts of N-(methoxyacetyl)glycine, diglycolic acid, 2-methoxyethanol, and 2-(2-methoxyethoxy)ethanol were found. Only unchanged diglyme was found in the volatile organic fraction of the expired air. ... Diglyme metabolism proceeds primarily through an O-demethylation pathway, followed by oxidation to (2-methoxyethoxy)acetic acid. The lack of toxicity of 2-(2-methoxyethoxy)ethanol and (2-methoxyethoxy)acetic acid suggests that the testicular toxicity of diglyme may be due to methoxyacetic acid, a minor metabolite.
The metabolism of ... bis(2-methoxyethyl)ether (diglyme) was studied in isolated rat hepatocytes and in the intact rat. Male Sprague-Dawley rats (190-220 g) were used in both studies. Hepatocytes, isolated by a two-step in situ collagenase perfusion of the liver, were cultured as monolayers and incubated with [14C]diglyme at 1, 10, 30, and 50 uM for up to 48 hr. For the in vivo study, rats were given single oral doses of [14C]diglyme at 5.1 mmol/kg bw, and urine was collected for up to 96 hr. Radioactive compounds in the culture medium or in the urine were separated by high performance liquid chromatography and quantified with an in-line radioactivity monitor. Metabolites were identified by comparison of their chromatographic retention times and their mass spectra with those of authentic compounds. The principal metabolite from hepatocytes and in the urine was (2-methoxyethoxy)acetic acid (MEAA). This metabolite accounted for approximately 36% of the radioactivity in the 48-hr culture medium and about 67% of the administered dose in the 48-hr urine. Other prominent metabolites common to both systems included 2-(2-methoxyethoxy)ethanol, methoxyacetic acid (MAA), 2-methoxyethanol, and diglycolic acid. The diglyme metabolite profiles from urine and from hepatocytes were qualitatively similar, demonstrating that, in the rat, hepatocytes serve as a good model system for predicting the urinary metabolites of diglyme. Moreover, MEAA was shown to be the metabolite best suited for use as a short-term biological marker of exposure to diglyme.
An embryotoxic oral dose of bis(2-methoxyethyl) ether (DGDME), 3.73 mmol/kg bw (500 mg/kg), administered on the 11th day of gestation to pregnant CD-1 mice was metabolized predominantly by O-demethylation to 2-(2-methoxyethoxy)ethanol with subsequent oxidation to (2-methoxyethoxy)acetic acid. Urinary excretion of this metabolite over 48 hr amounted to 63 +/- 2% of the dose. A smaller percentage of the administered dose was metabolized at the central ether linkage to produce 2-methoxyethanol, which was further metabolized by alcohol dehydrogenase to methoxyacetic acid. Urinary excretion of methoxyacetic acid, a potent developmental toxicant, amounted to 28 +/- 1% of the administered dose by 48 hr and was the second most prominent urinary metabolite. Unchanged DGDME and methoxyacetic acid were detected in the embryonic tissues from these animals, and embryos harvested after the initial 6-hr period showed detectable amounts of only methoxyacetic acid. The average amount of methoxyacetic acid per embryo was calculated to be 1.5 +/- 1.0 umol (5.9 mmol/kg bw) at the 6-hr termination time. This finding suggests that the reported teratogenic effects of DGDME are due to methoxyacetic acid formed, either in the fetus or by hepatic metabolism in the dam with subsequent distribution to the embryonic tissue. ...
For more Metabolism/Metabolites (Complete) data for DIETHYLENE GLYCOL DIMETHYL ETHER (6 total), please visit the HSDB record page.

Wikipedia

Diglyme

Biological Half Life

The /diglyme/ metabolite 2-methoxyacetic acid has shown evidence of accumulation in animals and humans. In humans, its half-life was calculated as 77.1 hr.

Methods of Manufacturing

Ethylene glycol ethers are produced by reacting ethylene oxide with alcohols in the presence of either acidic or basic catalysts. Temperature, pressure, mole ratios of reactants, and catalysts are chosen to yield the desired product mix.
Diethylene glycol + dimethyl sulfate (ether formation)
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Ethers/

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Ethane, 1,1'-oxybis[2-methoxy-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Diglyme can be effectively used as an odor-attractant solvent without reducing the attractiveness of the chemical additive, eg, decanoic acid, trimethylammonium decanoate, and trimethylamine. Odorants dissolved in diglyme can be added to aqueous solutions, such as coyote urine. Also, diglyme has a low freezing point so its use as an odor solvent increases the temperature range in which an odor can be effectively used.

Analytic Laboratory Methods

Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/

Dates

Modify: 2023-08-15

NOx-smoke trade-off characteristics of minor vegetable oil blends synergy with oxygenate in a commercial CI engine

Edwin Geo Varuvel, Ankit Sonthalia, Thiyagarajan Subramanian, Fethi Aloui
PMID: 30357667   DOI: 10.1007/s11356-018-3484-y

Abstract

The present study investigates the effect of blending oxygenate namely diethylene glycol dimethyl ether (diglyme) with minor vegetable oil namely rubber seed oil (RSO), babassu oil (BSO), and their blends in various proportions (R75B25, R50B50, and R25B75) on NOx-smoke trade-off and other engine characteristics. The tests were conducted on a commercial twin cylinder compression-ignition (CI) engine commonly used in tractors. The potential of the blends with diglyme is assessed based on performance, emission, and combustion characteristics of the engine at different load conditions. The tests were conducted at a constant speed of 1500 rpm maintaining the original injection timing and pressure. Compared to diesel, RSO, and BSO, and their blends exhibited inferior combustion due to poor physical properties like high viscosity and density. This resulted in a lower brake thermal efficiency with increase in HC, CO, and smoke emissions compared to diesel at all the load conditions. The augmented effect is observed with increase in BSO proportion for the blends and neat BSO. The poor combustion of minor vegetable oil and its blends lead to lower NOx emission as a result of lower in-cylinder temperature. To improve the performance and NOx-smoke trade-off, diglyme (DGM) was added with all the test fuels with the optimum share of 20% (by volume). Addition of DGM, increased brake thermal efficiency by 2-7% for all the test fuels due to improved combustion as a result of additional fuel bound oxygen in DGM and improved fuel blend properties. DGM addition reduced smoke, HC, and CO emission drastically with a slight increase in NOx emission compared to minor vegetable oil blends. The study shows that addition of DGM showed a promising note in NOx-smoke trade-off without affecting the other engine parameters.


Modeling of correlated data with informative cluster sizes: An evaluation of joint modeling and within-cluster resampling approaches

Bo Zhang, Wei Liu, Zhiwei Zhang, Yanping Qu, Zhen Chen, Paul S Albert
PMID: 26113386   DOI: 10.1177/0962280215592268

Abstract

Joint modeling and within-cluster resampling are two approaches that are used for analyzing correlated data with informative cluster sizes. Motivated by a developmental toxicity study, we examined the performances and validity of these two approaches in testing covariate effects in generalized linear mixed-effects models. We show that the joint modeling approach is robust to the misspecification of cluster size models in terms of Type I and Type II errors when the corresponding covariates are not included in the random effects structure; otherwise, statistical tests may be affected. We also evaluate the performance of the within-cluster resampling procedure and thoroughly investigate the validity of it in modeling correlated data with informative cluster sizes. We show that within-cluster resampling is a valid alternative to joint modeling for cluster-specific covariates, but it is invalid for time-dependent covariates. The two methods are applied to a developmental toxicity study that investigated the effect of exposure to diethylene glycol dimethyl ether.


Chemiluminescent 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-ones: a new entry to Cypridina luciferin analogues

Yuki Ishii, Chihiro Hayashi, Yoshihisa Suzuki, Takashi Hirano
PMID: 24057509   DOI: 10.1039/c3pp50197c

Abstract

An investigation of the chemiluminescent properties of 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives (1), having substituted phenyl groups, is described. Among the derivatives 1, the 6-[4-(dimethylamino)phenyl] derivatives (1a,d-f) gave a high quantum yield (Φ(CL) ≥ 0.0025) in diglyme/acetate buffer, which is a model reaction condition for the Cypridina bioluminescence. Their efficient chemiluminescence is mainly caused by the electronic effect of the substituent at C6. In particular, the electron-donating 4-(dimethylamino)phenyl group at C6 of 1a,d-f plays an essential role in increasing the chemiexcitation efficiency (ΦS) by the charge transfer-induced luminescence (CTIL) mechanism. The results provide useful information for designing new Cypridina luciferin analogues showing efficient chemiluminescence.


Chromium functionalized diglyme plasma polymer coating enhances enzyme-linked immunosorbent assay performance

Nicholas G Welch, Robert M T Madiona, Christopher D Easton, Judith A Scoble, Robert T Jones, Benjamin W Muir, Paul J Pigram
PMID: 27835921   DOI: 10.1116/1.4967442

Abstract

Ensuring the optimum orientation, conformation, and density of substrate-bound antibodies is critical for the success of sandwich enzyme-linked immunosorbent assays (ELISAs). In this work, the authors utilize a diethylene glycol dimethyl ether plasma polymer (DGpp) coating, functionalized with chromium within a 96 well plate for the enhanced immobilization of a capture antibody. For an equivalent amount of bound antibody, a tenfold improvement in the ELISA signal intensity is obtained on the DGpp after incubation with chromium, indicative of improved orientation on this surface. Time-of-flight secondary-ion-mass-spectrometry (ToF-SIMS) and principal component analysis were used to probe the molecular species at the surface and showed ion fragments related to lysine, methionine, histidine, and arginine coupled to chromium indicating candidate antibody binding sites. A combined x-ray photoelectron spectroscopy and ToF-SIMS analysis provided a surface molecular characterization that demonstrates antibody binding via the chromium complex. The DGpp+Cr surface treatment holds great promise for improving the efficacy of ELISAs.


Effect of oxygenated fuels on physicochemical and toxicological characteristics of diesel particulate emissions

Zhi-Hui Zhang, Rajasekhar Balasubramanian
PMID: 25383974   DOI: 10.1021/es504053f

Abstract

A systematic study was conducted to make a comparative evaluation of the effects of blending five different oxygenates (diglyme (DGM), palm oil methyl ester (PME), dimethyl carbonate (DMC), diethyl adipate (DEA), and butanol (Bu)) with ultralow sulfur diesel (ULSD) at 2% and 4% oxygen levels on physicochemical and toxicological characteristics of particulate emissions from a nonroad diesel engine. All blended fuels led to an overall decrease in the particulate mass concentration and elemental carbon (EC) emissions, which was strongly associated with the oxygen content in fuels and the specific type of fuels used. In general, the proportion of particulate-bound organic carbon (OC) and water-soluble organic carbon (WSOC) increased while using oxygenated fuel blends. Compared to ULSD, all fuel blends showed different emission factors of particle-phase PAHs and n-alkanes, slight alterations in soot nanostructure, lower soot ignition temperature, and lower activation energy. The total counts of particles (≤ 560 nm diameter) emitted decreased gradually for ULSD blended with DMC, DEA, and Bu, while they increased significantly for other fuel blends. The in vitro toxicity of particulates significantly increased with ULSD blended with DMC and DEA, while it decreased when ULSD was blended with PME, DGM, and Bu.


Dual mode single agent thermochemical ablation by simultaneous release of heat energy and acid: hydrolysis of electrophiles

Erik N K Cressman, David A Jahangir
PMID: 23311380   DOI: 10.3109/02656736.2012.756124

Abstract

This study aimed to investigate two readily available electrophilic reagents, acetyl chloride (AcCl), and acetic anhydride (Ac(2)O), for their potential in tissue ablation.
Reagents were diluted in diglyme as solutions up to 8 mol/L and tested in a gel phantom with NaOH solutions and ex vivo in porcine liver. Temperature, pH, and volume measurements were obtained. Infrared and gross pathological images were obtained in bisected specimens immediately after injection.
AcCl was much more reactive than Ac(2)O and AcCl was therefore used in the tissue studies. Temperature increases of up to 37°C were noted in vitro and 30°C in ex vivo tissues using 4 mol/L AcCl solutions. Experiments at 8 mol/L were abandoned due to the extreme reactivity at this higher concentration. A change in pH of up to 4 log units was noted with 4 mol/L solutions of AcCl with slight recovery over time. Ablated volumes were consistently higher than injected volumes.
Reaction of electrophiles in tissues shows promise as a new thermochemical ablation technique by means of only a single reagent. Further studies in this area are warranted.


Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles

Nenad Maraš, Slovenko Polanc, Marijan Kočevar
PMID: 22215139   DOI: 10.1039/c1ob06676e

Abstract

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been evaluated as a starting material for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives. We found that 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction. The benzylation side reaction was found to be relevant with softer nucleophiles when using 1-benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, while other types of alkylations were not observed. One-pot methodologies allow for the synthesis of piperazines directly from primary alcohols, alkyl halides or sulfonates, using phenols, or other nucleophile sources, and DABCO.


Molecular motion of the bis(maleonitriledithiolato)nickel trianion in solution

Bruce A Kowert, Ann B J Stemmler, Timothy L Stemmler, Steven J Gentemann, Michael B Watson, Vanessa S Goodwill
PMID: 22731510   DOI: 10.1021/jp302598z

Abstract

Electron spin resonance (ESR) has been used to study the reorientational motion of the bis(maleonitriledithiolato)nickel trianion, [Ni(mnt)(2)](3-), in diethylene glycol dimethyl ether (diglyme). [Ni(mnt)(2)](3-) has one unpaired electron and was prepared by reducing the dianion, [Ni(mnt)(2)](2-), with potassium metal. The trianion and dianion are members of the redox series [Ni(mnt)(2)](n-) with n = 0, 1, 2, and 3. The monoanion, [Ni(mnt)(2)](-), also has S = 1/2 and its rotational diffusion in diglyme was the subject of previous ESR studies. This made possible the comparison of the reorientational data for two different oxidation states of the same planar complex in the same solvent. Differences were found; isotropic rotational diffusion produced agreement between the trianion's experimental and calculated spectra, whereas the monoanion's simulations required axially symmetric reorientation with diffusion about the long in-plane axis three times faster than that about the two perpendicular axes. At a given temperature, the monoanion's reorientation rates about the long in-plane axis and two perpendicular axes were faster than the trianion's isotropic rate by factors of ∼27 and ∼9, respectively. These differences suggest that [Ni(mnt)(2)](-) and [Ni(mnt)(2)](3-) have different shapes and sizes in solution; the monoanion is approximately a prolate ellipsoid, whereas the trianion is larger and more spherical. [Ni(mnt)(2)](3-) appears to be ion-paired, whereas in accord with results from other techniques, [Ni(mnt)(2)](-) is not.


An X-ray and neutron reflectometry study of 'PEG-like' plasma polymer films

Donna J Menzies, Andrew Nelson, Hsin-Hui Shen, Keith M McLean, John S Forsythe, Thomas Gengenbach, Celesta Fong, Benjamin W Muir
PMID: 21957120   DOI: 10.1098/rsif.2011.0509

Abstract

Plasma-enhanced chemical vapour-deposited films of di(ethylene glycol) dimethyl ether were analysed by a combination of X-ray photoelectron spectroscopy, atomic force microscopy, quartz crystal microbalance with dissipation monitoring (QCM-D), X-ray and neutron reflectometry (NR). The combination of these techniques enabled a systematic study of the impact of plasma deposition conditions upon resulting film chemistry (empirical formula), mass densities, structure and water solvation, which has been correlated with the films' efficacy against protein fouling. All films were shown to contain substantially less hydrogen than the original monomer and absorb a vast amount of water, which correlated with their mass density profiles. A proportion of the plasma polymer hydrogen atoms were shown to be exchangeable, while QCM-D measurements were inaccurate in detecting associated water in lower power films that contained loosely bound material. The higher protein resistance of the films deposited at a low load power was attributed to its greater chemical and structural similarity to that of poly(ethylene glycol) graft surfaces. These studies demonstrate the utility of using X-ray and NR analysis techniques in furthering the understanding of the chemistry of these films and their interaction with water and proteins.


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